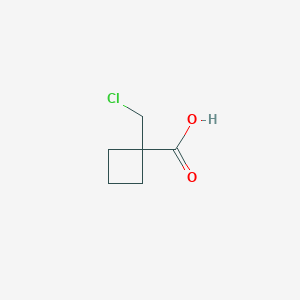

1-(Chloromethyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(chloromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPXASOTOQBZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the chloromethylation of cyclobutane-1-carboxylic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acid derivatives.

Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include various substituted cyclobutane derivatives.

Oxidation: Products include oxidized carboxylic acids.

Reduction: Products include alcohol derivatives.

Scientific Research Applications

1-(Chloromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclobutane-1-carboxylic acid involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(chloromethyl)cyclobutane-1-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Analysis

Electronic Effects: Electron-Withdrawing Groups (EWG): The chloromethyl (-CH₂Cl) and cyanomethyl (-CH₂CN) substituents increase the acidity of the carboxylic acid group compared to the parent cyclobutane-carboxylic acid. The ethynyl (-C≡CH) group (CID 92042976) exerts a stronger electron-withdrawing effect than chloromethyl, further enhancing acidity . Electron-Donating Groups (EDG): Ethoxy (-OCH₂CH₃) and benzyl (-CH₂C₆H₅) substituents decrease acidity, making the carboxylic proton less acidic .

Aromatic substituents (e.g., 4-chlorophenyl) enhance lipophilicity, improving membrane permeability in drug candidates .

Synthetic Utility: The chloromethyl group in the target compound is a superior leaving group compared to cyanomethyl or ethoxy, enabling efficient alkylation or nucleophilic substitution reactions. Morpholine or carbamoyl derivatives (e.g., CAS 1250624-45-3) are tailored for hydrogen bonding, enhancing interactions in biological systems .

Biological Relevance: Halogenated analogs (e.g., 3-fluorophenyl, CAS 179411-84-8) are common in drug design due to fluorine’s metabolic stability and chlorine’s hydrophobic binding . Amino and hydroxymethyl derivatives (e.g., CAS 109826-20-2) are pivotal in synthesizing bioactive peptides .

Biological Activity

Overview

1-(Chloromethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula CHClO. Its unique structure, featuring both a chloromethyl group and a carboxylic acid group on the same carbon atom of a cyclobutane ring, makes it a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : CHClO

- Molecular Weight : 150.59 g/mol

- Structure : The compound consists of a cyclobutane ring with a chloromethyl group (–CHCl) and a carboxylic acid group (–COOH).

The biological activity of this compound is primarily attributed to its reactivity:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.

- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound's overall reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures often possess antimicrobial properties. The presence of the carboxylic acid group is crucial for these activities as it can chelate metal ions, enhancing the compound's effectiveness against microbial strains.

Cytotoxicity

Preliminary investigations suggest potential cytotoxic effects against certain cancer cell lines. The mechanism may involve the disruption of cellular processes through covalent modification of key proteins or nucleic acids.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclobutane-1-carboxylic acid | Lacks chloromethyl group | Limited antimicrobial properties |

| 1-(Bromomethyl)cyclobutane-1-carboxylic acid | Contains bromine instead of chlorine | Different reactivity in substitution |

| 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid | Contains hydroxymethyl group | Potentially different cytotoxicity |

Research Findings

Recent studies have explored the synthesis and characterization of this compound:

- Synthesis Methods : Common synthetic routes involve chloromethylation of cyclobutane-1-carboxylic acid using formaldehyde and hydrochloric acid under controlled conditions .

- Biological Studies : Investigations into its interactions with biological molecules have highlighted its potential as a building block in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.